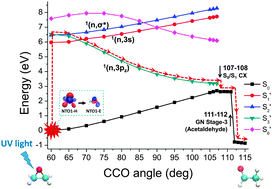Identifying and tracing potential energy surfaces of electronic excitations with specific character via their transition origins: application to oxirane
Physical Chemistry Chemical Physics Pub Date: 2015-04-01 DOI: 10.1039/C5CP01018G
Abstract
We show that the transition origins of electronic excitations identified by quantified natural transition orbital (QNTO) analysis can be employed to connect potential energy surfaces (PESs) according to their character across a wide range of molecular geometries. This is achieved by locating the switching of transition origins of adiabatic potential surfaces as the geometry changes. The transition vectors for analysing transition origins are provided by linear response time-dependent density functional theory (TDDFT) calculations under the Tamm–Dancoff approximation. We study the photochemical CO ring opening of oxirane as an example and show that the results corroborate the traditional Gomer–Noyes mechanism derived experimentally. The knowledge of specific states for the reaction also agrees well with that given by previous theoretical work using TDDFT surface-hopping dynamics that was validated by high-quality quantum Monte Carlo calculations. We also show that QNTO can be useful for considerably larger and more complex systems: by projecting the excitations to those of a reference oxirane molecule, the approach is able to identify and analyse specific excitations of a trans-2,3-diphenyloxirane molecule.


Recommended Literature
- [1] Tetraalkylammonium pentaorganosilicates: the first highly stable silicates with five hydrocarbonligands
- [2] Nonanebis(peroxoic acid) mediated efficient and selective oxidation of sulfide†
- [3] Small-molecule inhibitors of bacterial-producing metallo-β-lactamases: insights into their resistance mechanisms and biochemical analyses of their activities
- [4] Ce2PtGe3: a new ordered orthorhombic superstructure in the AlB2 family with spin glass behavior†
- [5] Effects of in vitro digestion and fecal fermentation on the stability and metabolic behavior of polysaccharides from Craterellus cornucopioides†
- [6] Rapid nanoparticle-catalyzed hydrogenations in triphasic millireactors with facile catalyst recovery†
- [7] Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs†
- [8] Contents list
- [9] Inside front cover
- [10] Surface modification imparts selectivity, facilitating redox catalytic studies: quinone mediated oxygen reduction†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8
-
CAS no.: 131525-50-3
-
CAS no.: 19396-73-7
-
1-Palmitoyl-3-stearoylglycerol
CAS no.: 17708-08-6
-
CAS no.: 119670-11-0









